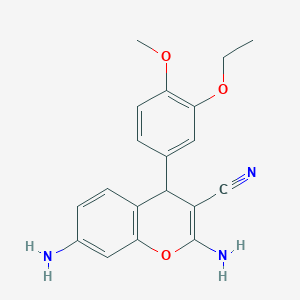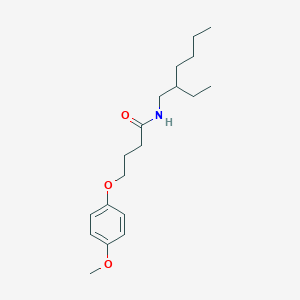![molecular formula C17H19BrO3 B4980099 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4980099.png)
5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene, also known as BODIPY, is a fluorescent dye that is widely used in scientific research. It has a unique structure that makes it highly versatile and useful in a variety of applications. In
Wirkmechanismus
The mechanism of action of 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene is based on its unique structure, which allows it to absorb and emit light at specific wavelengths. When excited by a light source, 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene molecules emit light at a longer wavelength, which can be detected and measured. This property makes 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene a valuable tool for imaging and sensing.
Biochemical and Physiological Effects:
5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene has minimal biochemical and physiological effects, making it a safe and reliable tool for scientific research. It is non-toxic and does not interfere with cellular processes, making it ideal for use in live cell imaging and other applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene is its high fluorescence intensity, which allows for sensitive detection and imaging. It is also highly photostable, meaning that it can withstand repeated exposure to light without losing its fluorescence. However, 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene has some limitations, including its sensitivity to pH and other environmental factors, which can affect its fluorescence properties. Additionally, 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene is not suitable for all applications and may require modification or optimization for specific experiments.
Zukünftige Richtungen
There are many future directions for 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene research, including the development of new synthesis methods, the optimization of existing applications, and the exploration of new applications. One area of focus is the development of 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene-based sensors for detecting specific molecules and environmental factors. Additionally, 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene could be used in combination with other imaging and sensing techniques to provide more comprehensive data on cellular processes and interactions.
Synthesemethoden
The synthesis of 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene involves several steps, including the condensation of an aldehyde with an amine, followed by the addition of a boron compound. The final step involves the substitution of a bromine atom for a hydrogen atom on the benzene ring. The resulting compound is a highly fluorescent dye that can be purified and used in a variety of applications.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene has a wide range of applications in scientific research, including imaging, sensing, and labeling. It is commonly used in fluorescence microscopy to visualize cellular structures and processes. It can also be used to label proteins and other biomolecules for tracking and quantification. Additionally, 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene can be used as a sensor for detecting changes in pH, metal ions, and other environmental factors.
Eigenschaften
IUPAC Name |
5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-12-10-14(18)11-13(2)17(12)21-9-8-20-16-7-5-4-6-15(16)19-3/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIKQOIOSBYELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOC2=CC=CC=C2OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)
![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980061.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4980065.png)
![3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4980076.png)

![diethyl [4-(4-tert-butylphenoxy)butyl]malonate](/img/structure/B4980084.png)

![N-{1-[1-(dibenzo[b,d]thien-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4980106.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-[3-(methylthio)benzyl]ethanamine](/img/structure/B4980108.png)
![1-allyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4980113.png)